molecular formula C21H16ClN3O3S2 B2706491 N-(6-chloro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide CAS No. 886937-48-0

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2706491
CAS No.: 886937-48-0
M. Wt: 457.95
InChI Key: XZXHJSUROLANJH-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a sophisticated chemical hybrid designed for medicinal chemistry research, integrating a benzothiazole core with a pyridine-methylbenzamide scaffold. The benzothiazole moiety is a privileged structure in drug discovery, extensively reported to possess significant anticancer and antimicrobial activities . Its derivatives demonstrate a versatile pharmacological profile, making it a key scaffold for developing novel therapeutic candidates that can overcome challenges like multidrug resistance . The specific inclusion of a methanesulfonyl group and a pyridin-2-ylmethyl segment is a strategic design element, potentially enhancing target binding affinity and modulating the compound's physicochemical properties. This molecular hybridization approach is a recognized strategy for creating new chemical entities with potentially enhanced efficacy and novel mechanisms of action . Researchers can leverage this compound as a key intermediate or lead structure in projects aimed at developing new agents for oncology and infectious diseases, particularly against drug-resistant strains of bacteria and tuberculosis .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S2/c1-30(27,28)17-7-4-5-14(11-17)20(26)25(13-16-6-2-3-10-23-16)21-24-18-9-8-15(22)12-19(18)29-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXHJSUROLANJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6-chloro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide” typically involves multi-step organic reactions. The process may include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorosubstituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the methylsulfonyl group: Sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base.

    Formation of the benzamide structure: This involves the coupling of the benzo[d]thiazole derivative with a pyridin-2-ylmethylamine under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro or carbonyl groups, if present, converting them to amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

This compound may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It may involve:

    Molecular targets: Enzymes, receptors, or other proteins.

    Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.

Comparison with Similar Compounds

Table 1: Key Features of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide (Target) C22H18ClN3O3S 439.92 6-Cl (benzothiazole); 3-SO2Me (benzamide); pyridin-2-ylmethyl High polarity due to SO2Me group
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide C16H12Cl2N2O3S Not reported 4,5-Cl2 (benzothiazole); 3,5-OMe (benzamide) Highest molecular weight in its class
N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide C22H18ClN3O3S 439.92 6-Cl (benzothiazole); 3,4-OMe (benzamide); pyridin-3-ylmethyl Reduced polarity compared to SO2Me analog
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide C20H14ClN3OS2 411.93 6-Cl (benzothiazole); thiophen-2-yl (propenamide); pyridin-3-ylmethyl Lower molecular weight; π-conjugated system
N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-3-sulfonamide C15H9ClN2O2S2 404.44 6-Cl (benzothiazole); benzothiophene-3-sulfonamide Compact structure; sulfonamide linkage

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The target compound’s 3-methanesulfonyl group increases polarity and may improve binding to charged biological targets compared to analogs with methoxy (e.g., 3,4-dimethoxy) or thiophene groups . Chlorine Positioning: The 6-chloro substitution on the benzothiazole ring is conserved across analogs, suggesting its critical role in maintaining structural integrity or activity.

Molecular Weight and Polarity :

  • The target compound and its 3,4-dimethoxy analog share identical molecular weights but differ in substituent electronic profiles. The thiophene-containing analog (411.93 g/mol) is lighter due to the absence of a sulfonyl group .
  • The benzothiophene-sulfonamide analog (404.44 g/mol) has a significantly lower molecular weight, attributed to its simpler sulfonamide linkage and lack of a pyridinylmethyl group .

Synthetic Routes :

  • Analogs like N-(6-chloro-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide are synthesized via carbodiimide-mediated coupling (e.g., EDC), a method common in benzothiazole-acetamide derivatives . The target compound’s synthesis likely follows a similar pathway, with the methanesulfonyl group introduced prior to coupling.

Physicochemical and Chromatographic Behavior

  • Retention Time and Solubility: The dichloro-benzothiazole analog () demonstrated the highest retention time in chromatographic analyses, correlating with its higher molecular weight and hydrophobicity . The target compound’s methanesulfonyl group may reduce retention time compared to non-polar analogs.
  • Peak Area : Compounds with bulkier substituents (e.g., 4,5-dichloro) showed reduced peak areas, suggesting lower solubility or detection sensitivity .

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a member of the benzothiazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SARs), and relevant case studies.

Chemical Structure

The compound features a benzothiazole moiety with a chloro group at the 6-position and a methanesulfonamide substituent. Its structural formula is represented as follows:

N 6 chloro 1 3 benzothiazol 2 yl 3 methanesulfonyl N pyridin 2 yl methyl benzamide\text{N 6 chloro 1 3 benzothiazol 2 yl 3 methanesulfonyl N pyridin 2 yl methyl benzamide}

Synthesis

The synthesis typically involves the reaction of 6-chloro-1,3-benzothiazole with methanesulfonyl chloride in the presence of a base like triethylamine. The reaction conditions include solvents such as dichloromethane and controlled temperatures to optimize yield and purity.

Anticancer Properties

Recent studies have demonstrated that derivatives of benzothiazoles, including the target compound, exhibit significant anticancer activity. For instance:

  • In Vitro Anticancer Activity : The compound was evaluated against various cancer cell lines, including U937 (human lymphoma) and MCF-7 (breast cancer). The results indicated that compounds with similar structures could induce apoptosis through procaspase-3 activation, leading to caspase-3 formation .
    CompoundIC50 (μM)Caspase-3 Activation (%)
    8j5.299
    8k6.6114
    PAC-1-100
    DMSO-7
    The data suggest that the presence of specific functional groups enhances anticancer potency and selectivity.

The mechanism by which this compound exerts its effects involves:

  • Procaspase Activation : The compound activates procaspase-3, leading to increased levels of active caspase-3, which plays a crucial role in apoptosis.
  • Structure–Activity Relationships (SARs) : Studies indicate that the benzothiazole core and specific electron-withdrawing groups are essential for enhancing biological activity. Reducing electron density at certain positions can improve binding affinity to target proteins .

Other Biological Activities

Beyond anticancer effects, benzothiazole derivatives have been investigated for additional pharmacological activities:

  • Anticonvulsant Activity : Some related compounds have shown promise in anticonvulsant assays without significant neurotoxicity or liver toxicity .
  • Antimicrobial Properties : Benzothiazole derivatives are also being explored for their potential antimicrobial effects, contributing to their versatility in drug design.

Case Study: Anticancer Evaluation

A study focused on a series of benzothiazole derivatives revealed that compounds possessing specific structural features exhibited superior anticancer properties compared to those lacking these features. For example:

  • Compounds with an ortho-hydroxy group showed enhanced procaspase activation due to their ability to chelate metal ions like zinc, which is crucial for procaspase activation pathways .

Table: Summary of Biological Evaluations

Study ReferenceCompound EvaluatedBiological ActivityKey Findings
Various BenzothiazolesAnticancerInduced apoptosis via caspase activation
Benzothiazole DerivativesAnticonvulsantActive without neurotoxicity

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